Tert-butyl 4-aminobutyl(methyl)carbamate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

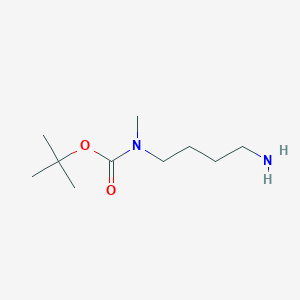

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQQISFIQZTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373349 | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-23-1 | |

| Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Tert-butyl 4-aminobutyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of tert-butyl 4-aminobutyl(methyl)carbamate. The information is compiled for use by professionals in research and development, particularly within the pharmaceutical and chemical synthesis sectors.

Compound Identification

This compound is a carbamate compound utilized as a PROTAC linker in the synthesis of proteolysis-targeting chimeras and as an intermediate in the creation of other bioactive compounds.[1][2] Its structure includes a tert-butyl protecting group, which enhances its stability and lipophilicity.[1]

-

IUPAC Name: tert-butyl N-(4-aminobutyl)-N-methylcarbamate[1]

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application in synthesis, and formulation. The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | ~202.30 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | ~276.6 °C | [1] |

| Density | ~0.972 g/cm³ | [1] |

Structural and Conformational Characteristics

The diagram below illustrates the key identifying features and physical properties associated with this compound.

Caption: Key identifiers and properties of the compound.

Like other carbamates, this compound exhibits complex conformational behavior. It exists as a mixture of syn and anti rotamers, with the anti-rotamer generally being more stable.[1] This flexibility is a key characteristic influencing its reactivity and interaction with other molecules.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not available in the cited search results. These values are typically determined using standard laboratory techniques such as:

-

Boiling Point: Distillation under controlled pressure (e.g., ASTM D1120).

-

Density: Use of a pycnometer or a digital density meter.

-

Molecular Weight: Mass spectrometry.

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with 4-aminobutyl methylamine under controlled temperature and solvent conditions to optimize yield and purity.[1]

Applications and Relevance

This compound is primarily recognized for its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[2] PROTACs are bifunctional molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins, making them a significant tool in drug discovery.[2] The compound's use has also been noted in neurological research, where it was studied as a potential β-secretase and acetylcholinesterase inhibitor.[1]

References

An In-depth Technical Guide on Tert-butyl 4-aminobutyl(methyl)carbamate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for tert-butyl 4-aminobutyl(methyl)carbamate. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the development of novel therapeutics and chemical probes.

Chemical Structure and Properties

This compound, also known by its IUPAC name tert-butyl N-(4-aminobutyl)-N-methylcarbamate, is a carbamate derivative featuring a terminal primary amine and a Boc-protected secondary amine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the primary amine, making it a versatile intermediate in multi-step syntheses.

Below is a two-dimensional representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 144222-23-1 | [1][2] |

| Molecular Formula | C10H22N2O2 | [1][2] |

| Molecular Weight | 202.30 g/mol | [1][2] |

| Appearance | Not available | - |

| Boiling Point | 276.6 ± 19.0 °C (Predicted) | [3] |

| Density | 0.972 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥ 97% | [2] |

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | s | 3H | N-CH₃ |

| ~3.15 | t | 2H | N-CH₂- |

| ~2.65 | t | 2H | -CH₂-NH₂ |

| ~1.50 | m | 4H | -CH₂-CH₂- |

| 1.45 | s | 9H | C(CH₃)₃ |

| ~1.20 (broad s) | 2H | -NH₂ |

2.1.2. Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~79.0 | C(CH₃)₃ |

| ~49.0 | N-CH₂- |

| ~42.0 | -CH₂-NH₂ |

| ~34.0 | N-CH₃ |

| ~28.5 | C(CH₃)₃ |

| ~27.0 | -CH₂- |

| ~25.0 | -CH₂- |

2.1.3. Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of carbamate compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Employ broadband proton decoupling to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

2.2.1. Expected Mass Spectrometry Data

| m/z | Ion | Predicted Fragmentation |

| 203.17 | [M+H]⁺ | Protonated molecular ion |

| 147.12 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the tert-butyl group |

| 101.12 | [M-Boc+H]⁺ | Loss of the Boc protecting group |

| 86.12 | [C₅H₁₂N]⁺ | Cleavage of the C-N bond of the carbamate |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

2.2.2. Experimental Protocol for Mass Spectrometry Analysis

A general protocol for the analysis of protected amines by LC-MS is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient: A typical gradient would be 5% to 95% B over a few minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

-

Mass Analyzer: Acquire data using a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: Perform a full scan to detect the molecular ion and MS/MS (tandem mass spectrometry) to obtain fragmentation data. For MS/MS, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for purification purposes.

2.3.1. General HPLC Purity Analysis Method

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (for the carbamate chromophore) or Evaporative Light Scattering Detector (ELSD) for universal detection. |

| Injection Volume | 10 µL |

2.3.2. Experimental Protocol for HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Synthesis and Analysis Workflow

The general workflow for the synthesis and subsequent analytical characterization of this compound is depicted below. This process typically involves the synthesis of the compound, followed by purification and comprehensive analysis to confirm its identity and purity.

Caption: General workflow for the synthesis and analysis of the target compound.

This guide provides a foundational understanding of the chemical structure and analytical methodologies for this compound. The provided protocols are general and may require optimization for specific applications and instrumentation. Researchers are encouraged to consult relevant literature and adapt these methods to their specific needs.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-aminobutyl(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-aminobutyl(methyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details two primary synthetic pathways, including step-by-step experimental protocols, and presents relevant quantitative data in structured tables. Furthermore, this guide illustrates the synthetic workflows and the role of this compound in PROTAC-mediated protein degradation through detailed diagrams, designed to meet the needs of researchers, scientists, and professionals in drug development.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected secondary amine and a primary amine connected by a butyl spacer, makes it an ideal linker for the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][] The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][] This guide outlines the prevalent methods for the synthesis of this versatile linker.

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through two principal routes. The first is a direct approach starting from N-methyl-1,4-butanediamine, while the second is a two-step process commencing with the mono-Boc protection of 1,4-diaminobutane followed by N-methylation.

Route A: Direct Boc Protection of N-methyl-1,4-butanediamine

This method involves the direct reaction of N-methyl-1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the secondary amine. While conceptually straightforward, this approach can present challenges in achieving high selectivity between the primary and secondary amines.

Route B: Two-Step Synthesis from 1,4-Diaminobutane

A more widely documented and controlled approach involves a two-step synthesis. The first step is the mono-Boc protection of 1,4-diaminobutane to yield tert-butyl 4-aminobutylcarbamate. The second step involves the selective N-methylation of the remaining primary amine.

The selective mono-protection of a symmetric diamine like 1,4-diaminobutane is a common challenge in organic synthesis. Several methods have been reported to achieve this with reasonable yields.[7]

Experimental Protocols

Protocol for Step 1: Synthesis of Tert-butyl 4-aminobutylcarbamate

Materials:

-

1,4-Diaminobutane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

-

In a 250 mL round-bottom flask, dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol) in 50 mL of dichloromethane.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.24 g, 5.67 mmol) in 50 mL of dichloromethane.

-

Slowly add the di-tert-butyl dicarbonate solution to the 1,4-diaminobutane solution at room temperature over a period of 1 hour with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 0.1 M HCl (3 x 50 mL), 5% NaHCO₃ solution (3 x 50 mL), and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain tert-butyl 4-aminobutylcarbamate as a colorless to light yellow oil.

Protocol for Step 2: N-Methylation of Tert-butyl 4-aminobutylcarbamate (Reductive Amination)

Materials:

-

Tert-butyl 4-aminobutylcarbamate

-

Formaldehyde (37% in H₂O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

To a solution of tert-butyl 4-aminobutylcarbamate (1.0 g, 5.31 mmol) in 1,2-dichloroethane (20 mL), add formaldehyde (0.47 mL, 6.37 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (2.25 g, 10.62 mmol) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Starting Material | Product | Typical Yield | Reference |

| 1 | Mono-Boc Protection | 1,4-Diaminobutane | Tert-butyl 4-aminobutylcarbamate | 79-86% | [7] |

| 2 | Reductive Amination | Tert-butyl 4-aminobutylcarbamate | This compound | Not explicitly reported, but reductive aminations are generally high yielding. | [8][9] |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/cm³) | Key Spectroscopic Data |

| Tert-butyl 4-aminobutylcarbamate | C₉H₂₀N₂O₂ | 188.27 | Colorless to light yellow oil | 292.9±23.0 | 0.984 | ¹³C NMR : Shifts available on PubChem.[10] MS (GC) : Spectrum available on SpectraBase.[11] |

| This compound | C₁₀H₂₂N₂O₂ | 202.30 | Liquid | 276.6±19.0 | 0.972 | ¹H NMR, ¹³C NMR, MS : Data should be acquired upon synthesis for characterization. |

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

The two-step synthesis of this compound can be visualized as a clear workflow, from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a crucial linker in the synthesis of PROTACs. After deprotection of the Boc group, the resulting primary amine can be coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). The other end of the molecule is then attached to a ligand for the target protein. The resulting PROTAC molecule facilitates the formation of a ternary complex, leading to the degradation of the target protein.

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

This technical guide has detailed the synthesis of this compound, a valuable linker for the development of PROTACs and other applications in drug discovery. The presented two-step synthetic route, involving mono-Boc protection of 1,4-diaminobutane followed by reductive amination, offers a reliable and scalable method for its preparation. The provided experimental protocols and data serve as a practical resource for researchers in the field. The visualization of the synthetic workflow and its application in the PROTAC mechanism of action further clarifies the importance of this molecule in the advancement of targeted protein degradation strategies.

References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Tert-butyl 4-aminobutyl(methyl)carbamate

CAS Number: 144222-23-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-aminobutyl(methyl)carbamate, a key building block in modern medicinal chemistry. This document collates available data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing a Boc-protected amine and a secondary amine. This structure makes it a valuable linker in the synthesis of more complex molecules, particularly in the field of drug discovery.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [2] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Predicted Boiling Point | 276.6 ± 19.0 °C | [2] |

| Predicted Density | 0.972 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [2] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a general synthetic approach involves the selective protection of one of the amino groups of N-methyl-1,4-butanediamine with a tert-butoxycarbonyl (Boc) group.

General Synthetic Approach:

The synthesis would likely proceed via the reaction of N-methyl-1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve mono-Boc protection. The reaction stoichiometry and conditions would need to be carefully optimized to minimize the formation of the di-Boc protected byproduct.

Experimental Protocol: Representative Synthesis of a Structurally Related Compound

While a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of the closely related compound, tert-butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8). This protocol can serve as a starting point for the development of a synthesis for the methylated analog.

Reaction:

Materials:

-

1,4-Diaminobutane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1,4-diaminobutane (1.0 eq) in dichloromethane (DCM).

-

To this solution, add a solution of di-tert-butyl dicarbonate (0.1 eq) in DCM dropwise at room temperature. The slow addition and substoichiometric amount of Boc₂O are crucial to favor mono-protection.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Analytical Data

Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in public databases. However, the data for the unmethylated analog, tert-butyl N-(4-aminobutyl)carbamate , can provide a useful reference for characterization.

Table of Predicted and Reported Analytical Data for Structural Analogs:

| Data Type | tert-Butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8) | Reference |

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H), 1.51 (m, 4H), 2.70 (t, 2H), 3.12 (q, 2H), 4.75 (br s, 1H) | [3] |

| ¹³C NMR (CDCl₃) | δ 28.5, 30.3, 40.5, 41.8, 79.1, 156.1 | PubChem CID: 4351 |

| Mass Spectrum (EI) | m/z 188 (M+), 132, 115, 88, 70, 57, 44, 30 | NIST |

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] Its structure allows for the connection of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

The compound also serves as a versatile building block in organic synthesis for the introduction of a protected aminobutyl-methylamino moiety.[1]

Role in PROTACs

PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Below is a diagram illustrating the mechanism of action of a PROTAC.

Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Potential in Neurological Research

Some carbamate-containing molecules have been investigated for their potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as β-secretase and acetylcholinesterase. While this compound itself is primarily a building block, its structural motifs are relevant to the design of such inhibitors. However, specific experimental data on the inhibitory activity of this particular compound is not currently available in the public domain.

Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338

Users should consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery, particularly as a linker in the design of PROTACs. While detailed experimental data for this specific compound is limited in publicly accessible sources, its structural similarity to other well-characterized bifunctional linkers provides a strong basis for its utility in the synthesis of novel therapeutics. Further research and publication of its specific properties and synthetic protocols would be beneficial to the scientific community.

References

The Strategic Role of Boc-Protected Diamines in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, particularly within the realms of pharmaceutical development and medicinal chemistry, the precise control of reactive functional groups is paramount. Among the arsenal of protective group strategies, the use of the tert-butoxycarbonyl (Boc) group to protect one or both amino functionalities of a diamine represents a cornerstone technique. Boc-protected diamines are invaluable building blocks, offering a blend of stability, versatility, and predictable reactivity that enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of Boc-protected diamines, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

Core Principles of Boc Protection and Deprotection

The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be readily and selectively removed under acidic conditions.[1][2] This orthogonality is a key feature that allows for the sequential manipulation of different functional groups within a molecule.[3]

The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.[1]

Deprotection is generally accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to regenerate the amine.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[4]

Selective Mono-Boc Protection of Diamines

A significant challenge in working with diamines is achieving selective protection of only one of the two amino groups, a crucial step for many synthetic routes. Several methods have been developed to achieve efficient mono-Boc protection, with the "one-pot" protocol involving in situ generation of one equivalent of acid being particularly effective.[5][6] This method relies on the principle of selectively deactivating one amino group as its ammonium salt, leaving the other free to react with Boc₂O.[5]

General Experimental Workflow for Selective Mono-Boc Protection

Caption: A generalized experimental workflow for the selective mono-Boc protection of diamines.

Quantitative Data on Mono-Boc Protection of Various Diamines

The efficiency of the selective mono-Boc protection can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the mono-Boc protection of a range of linear and cyclic diamines using the in situ HCl generation method.

| Diamine | Product | Yield (%) | Reference |

| (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | [6] |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | [7] |

| Propane-1,2-diamine | tert-Butyl (2-aminopropyl)carbamate | 72 | [6] |

| Ethane-1,2-diamine | tert-Butyl (2-aminoethyl)carbamate | 87 | [8] |

| Propane-1,3-diamine | tert-Butyl (3-aminopropyl)carbamate | 75 | [8][9] |

| Butane-1,4-diamine | tert-Butyl (4-aminobutyl)carbamate | 65 | [8] |

| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 42 | [6] |

| Piperazine | tert-Butyl piperazine-1-carboxylate | ~45 |

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine[6]

Materials:

-

(1R,2R)-Cyclohexane-1,2-diamine (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Water (H₂O)

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

To a round-bottom flask, add the (1R,2R)-cyclohexane-1,2-diamine and dissolve it in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate may form.

-

Allow the reaction mixture to warm to room temperature.

-

Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Dilute the reaction with water and wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Protocol 2: Complete Deprotection of a Boc-Protected Diamine using TFA[11]

Materials:

-

Boc-protected diamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected diamine in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add cold diethyl ether to precipitate the diamine salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Data of Common Boc-Protected Diamines

The following table summarizes key ¹H and ¹³C NMR spectroscopic data for several common mono-Boc-protected diamines.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| tert-Butyl (2-aminoethyl)carbamate | 5.55 (brs, NH), 4.54 (brs, NH₂), 3.24 (d, J = 5.2 Hz, 2H), 3.15 (brs, 1H), 2.86 (brs, 1H), 1.44 (s, 9H) | 156.3, 79.3, 41.8, 41.1, 28.4 | [6][10] |

| tert-Butyl (3-aminopropyl)carbamate | 5.33 (brs, NH), 4.95 (brs, NH₂), 3.21 (d, J = 5.6 Hz, 1H), 3.11 (brs, 1H), 2.82 (t, J = 6.4 Hz, 2H), 1.70 (quint, J = 6.6 Hz, 2H), 1.43 (s, 9H) | 156.3, 79.1, 38.4, 37.9, 31.3, 28.5 | [6] |

| tert-Butyl (4-aminobutyl)carbamate | 4.89 (brs, NH), 3.11 (brs, 4H), 2.75 (t, J = 6.4 Hz, 2H), 1.52 (m, 4H), 1.44 (s, 9H) | 156.1, 79.1, 41.3, 40.3, 29.8, 28.5, 27.4 | [6] |

| tert-Butyl (6-aminohexyl)carbamate | 4.60 (brs, NH), 3.03 (q, J = 6.0 Hz, 4H), 2.62 (t, J = 7.2, 6.4 Hz, 2H), 2.47 (brs, NH₂), 1.37 (brs, 4H), 1.36 (brs, 13H), 1.26 (m, 4H) | 156.0, 79.0, 41.7, 40.5, 32.9, 30.0, 28.5, 26.6, 26.5 | [11] |

Applications in Drug Development and Total Synthesis

Boc-protected diamines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. Their ability to introduce a nitrogen-containing moiety with one amine masked for later functionalization is a powerful synthetic tool.

Case Study: Synthesis of Oseltamivir (Tamiflu®)

The total synthesis of the antiviral drug oseltamivir provides a compelling example of the strategic use of Boc-protected intermediates. In several reported synthetic routes, a Boc group is used to protect an amine during key transformations. For instance, in a synthesis developed by Shibasaki and coworkers, an amide is protected as a Boc group before an iodolactamization reaction.[12] This protection is crucial for the success of the subsequent steps. The Boc group is then removed in the final stages of the synthesis to yield the active pharmaceutical ingredient.[12]

Caption: Key transformations in a total synthesis of Oseltamivir highlighting the use of a Boc-protected intermediate.

Orthogonal Protection Strategies

The true power of the Boc protecting group is realized in the context of orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others. The acid-lability of the Boc group makes it an ideal orthogonal partner for base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and groups removed by hydrogenolysis like Cbz (carboxybenzyl).[3] This is particularly crucial in solid-phase peptide synthesis (SPPS).

Caption: Logical workflow illustrating the principle of orthogonal protection using Boc and Fmoc groups.

Conclusion

Boc-protected diamines are indispensable tools in modern organic synthesis. Their predictable reactivity, coupled with the development of efficient and selective mono-protection protocols, has solidified their role as key building blocks in the synthesis of pharmaceuticals and other complex target molecules. A thorough understanding of the principles of Boc protection and deprotection, along with access to reliable experimental procedures and quantitative data, is essential for any researcher, scientist, or drug development professional working in this field. The strategic application of Boc-protected diamines will undoubtedly continue to enable the creation of novel and impactful chemical entities.

References

- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 10. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group, a foundational tool in solid-phase peptide synthesis (SPPS), offers a robust and reliable method for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the Boc strategy, detailing its core chemical principles, experimental protocols, and critical considerations for its successful application.

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS where the peptide chain is assembled stepwise while anchored to an insoluble resin support.[1] This method simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[1]

The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group.[2] Side-chain functional groups are typically protected by more acid-stable, benzyl-based groups.[3] This difference in acid lability, often termed "graduated acid lability," is the cornerstone of the Boc/Bzl protection scheme, allowing for the selective removal of the Nα-Boc group at each cycle of amino acid addition without disturbing the side-chain protecting groups.[1][4]

The synthesis is a cyclical process, with each cycle extending the peptide chain by one amino acid. A typical cycle consists of three key steps:

-

Nα-Boc Deprotection: Removal of the Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA).[2]

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).[1]

-

Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming Boc-protected amino acid and reacting it with the free N-terminus of the resin-bound peptide.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]

Chemical Mechanisms

Boc Protection of an Amino Acid

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base.[5][6] The base deprotonates the amino group, increasing its nucleophilicity to attack one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This forms a tetrahedral intermediate that collapses to yield the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts.[5][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]

References

The Chemistry of Control: A Technical Guide to Boc Protection and Deprotection

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under specific, mild acidic conditions. This guide provides an in-depth exploration of the core mechanisms governing the application and cleavage of the Boc protecting group, supplemented with quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

The Boc Protection Mechanism: Masking the Amine

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group, thereby allowing chemical transformations to occur elsewhere in the molecule without interference from the amine. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This initial attack forms a transient tetrahedral intermediate.[2] Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and a tert-butoxide anion.[2] The formation of these byproducts helps to drive the reaction to completion.[3] In the presence of a base like triethylamine (TEA), the base will abstract the proton from the now-protonated amine, yielding the final N-Boc protected amine.[4]

Visualizing the Protection Pathway

The following diagram illustrates the step-by-step mechanism for the Boc protection of a primary amine using Boc anhydride.

Quantitative Data: Boc Protection Conditions and Yields

The efficiency of Boc protection is influenced by the substrate, solvent, and the presence or absence of a base. The following table summarizes representative yields for the N-Boc protection of various amines under catalyst-free, aqueous conditions.

| Entry | Amine Substrate | Reaction Time (min) | Yield (%) |

| 1 | Benzylamine | 10 | 96 |

| 2 | Aniline | 12 | 92 |

| 3 | p-Toluidine | 10 | 95 |

| 4 | p-Anisidine | 8 | 98 |

| 5 | p-Aminophenol | 10 | 94 |

| 6 | Glycine methyl ester | 10 | 96 |

| Data sourced from a study on catalyst-free N-Boc protection in a water-acetone system. All reactions were conducted with 1 mmol of substrate.[5] |

The Boc Deprotection Mechanism: Unveiling the Amine

A key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal. Strong acids, most commonly trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are used to execute this deprotection.[1][4]

The acid-catalyzed deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen.[6] This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond. The protonated intermediate then fragments, breaking the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][6] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine.[6] In the acidic medium, the newly liberated amine is protonated to form its corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[6] The tert-butyl cation byproduct is typically scavenged by a nucleophile in the reaction mixture or undergoes elimination to form isobutylene gas.[7]

Visualizing the Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data: Comparison of Deprotection Reagents

The choice between TFA and HCl for Boc deprotection depends on factors like substrate sensitivity, desired salt form, and handling considerations.

| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |

| Typical Concentration | 20-50% in Dichloromethane (DCM); neat[8] | 4M in Dioxane; 1M-4M in MeOH, EtOAc[8] |

| Reaction Time | Generally fast (30 min to a few hours) at RT[8] | Can be very rapid (e.g., <30 min with 4M in dioxane)[8][9] |

| Yield | Typically high to quantitative[8] | Typically high to quantitative[8] |

| Product Purity | High, though TFA salts can sometimes be oily[8][9] | Often high; hydrochloride salts are frequently crystalline solids[9] |

| Selectivity | Less selective; may cleave other acid-labile groups[10] | Can offer higher selectivity depending on the solvent system[10] |

| Handling | Corrosive, volatile liquid. Requires careful handling. | Often supplied as a solution in a flammable organic solvent. |

| Data compiled from comparative guides and experimental observations.[8][9][10] |

Experimental Protocols

Precise and reproducible experimental procedures are critical for success. The following protocols provide detailed, step-by-step methodologies for typical Boc protection and deprotection reactions.

Protocol 1: N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate and triethylamine.

Materials:

-

Primary amine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equivalents)[2]

-

Triethylamine (TEA) (1.1–1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

1 M HCl, Saturated aqueous NaHCO₃, Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in the chosen anhydrous solvent (to a concentration of ~0.1-0.5 M).

-

Base Addition: Add triethylamine (1.1 equiv.) to the solution and stir for 5 minutes at room temperature.[1]

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the stirred solution, either as a solid in one portion or dissolved in a small amount of the reaction solvent.[1]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-6 hours).

-

Aqueous Work-up: Dilute the reaction mixture with the same solvent. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the N-Boc protected amine. Further purification via column chromatography can be performed if necessary.

Protocol 2: TFA-Mediated Deprotection of an N-Boc Amine

This protocol outlines a standard method for removing a Boc group using trifluoroacetic acid in dichloromethane.

Materials:

-

N-Boc protected amine (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of ~0.1 M).[8]

-

Acid Addition: To the stirred solution at room temperature, add TFA to a final concentration of 20-50% (v/v). For example, add 5 mL of TFA to 15 mL of the DCM solution for a 25% concentration.[11]

-

Reaction: Stir the reaction at room temperature. Monitor for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.[6]

-

Removal of Volatiles: Upon completion, carefully remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene or more DCM can help remove residual TFA.[1]

-

Isolation of Free Amine: The crude product is the amine TFA salt. To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Final Work-up: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.

General Experimental Workflow

The logical flow for a synthesis involving Boc protection and deprotection follows a clear and modular sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

Spectroscopic Profile of Tert-butyl 4-aminobutyl(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-aminobutyl(methyl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents detailed data for its close structural analog, Tert-butyl 4-aminobutylcarbamate, and offers expert analysis on the expected spectral modifications arising from the N-methyl group. This information is intended to serve as a valuable reference for the characterization and analysis of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the structural analog, Tert-butyl 4-aminobutylcarbamate. The predicted shifts for the target molecule, this compound, are discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.95 | brs | 1H | -NH-COO- |

| 3.19-3.24 | m | 2H | -CH₂-NH-COO- |

| 2.72-2.79 | m | 2H | -CH₂-NH₂ |

| 2.34 | brs | 2H | -NH₂ |

| 1.52-1.59 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

| 1.38 | s | 9H | -C(CH₃)₃ |

Data sourced from ChemicalBook.[1]

Predicted ¹H NMR Spectral Changes for this compound:

The most significant change in the ¹H NMR spectrum upon N-methylation will be the appearance of a new singlet corresponding to the N-methyl protons (-N-CH₃), expected to appear in the range of 2.8-3.0 ppm. The signal for the carbamate proton (-NH-COO-) at 5.95 ppm will be absent. The multiplet for the adjacent methylene group (-CH₂-N(CH₃)-COO-) is expected to shift slightly downfield.

¹³C NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: Not specified in available data.

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C=O (carbamate) |

| 79.0 | -C(CH₃)₃ |

| 41.8 | -CH₂-NH₂ |

| 40.5 | -CH₂-NH-COO- |

| 30.1 | -CH₂- |

| 28.4 | -C(CH₃)₃ |

| 27.5 | -CH₂- |

Note: Specific peak assignments for the two central methylene groups may vary.

Predicted ¹³C NMR Spectral Changes for this compound:

A new signal for the N-methyl carbon (-N-CH₃) is anticipated to appear in the 30-40 ppm region. The carbon of the adjacent methylene group (-CH₂-N(CH₃)-COO-) will also experience a shift. The other signals are expected to remain in similar positions.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions for Carbamates

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (amine and carbamate) |

| 2960-2850 | Strong | C-H Stretch (aliphatic) |

| 1700-1680 | Strong | C=O Stretch (carbamate) |

| 1540-1510 | Medium | N-H Bend and C-N Stretch |

| 1250-1230 | Strong | C-O Stretch |

| 1170-1150 | Strong | C-N Stretch |

Predicted IR Spectral Changes for this compound:

The N-H stretching band associated with the carbamate group (around 3300 cm⁻¹) will be absent in the methylated compound. The primary amine N-H stretches will remain. The other characteristic bands, such as the C=O and C-O stretches, are expected to be present at similar frequencies.

Mass Spectrometry (MS)

Fragmentation of Tert-butyl 4-aminobutylcarbamate (GC-MS)

The mass spectrum of the unmethylated analog shows fragmentation patterns typical for Boc-protected amines. Key fragments include the loss of the tert-butyl group and cleavage of the carbamate bond.[2][3]

Predicted Mass Spectrometry Fragmentation for this compound:

The molecular ion peak (M⁺) for this compound is expected at m/z 202.30. Common fragmentation pathways would include:

-

Loss of a methyl group (M-15).

-

Loss of the tert-butyl group (M-57).

-

Loss of isobutylene (M-56).

-

Cleavage of the C-N bond to give fragments corresponding to the aminobutyl and the carbamate moieties.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for carbamate compounds, which can be specifically applied to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

If the sample is a solid, apply sufficient pressure to ensure good contact with the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical spectral range: 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the mobile phase.

-

-

Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

-

Chromatography:

-

Use a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.

-

-

Mass Spectrometry:

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of the target molecule.

References

A Technical Guide to the Solubility of Tert-butyl 4-aminobutyl(methyl)carbamate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl 4-aminobutyl(methyl)carbamate, a compound of interest in pharmaceutical synthesis and material science.[1] Due to its structural features, including a lipophilic tert-butyl group and a carbamate linkage, understanding its solubility in various organic solvents is crucial for its application in synthetic chemistry.[1] This document provides a summary of the known physicochemical properties of this compound and outlines a detailed experimental protocol for determining its solubility. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the methodology to generate reliable data.

Introduction

This compound, with the molecular formula C10H22N2O2, is a carbamate derivative utilized as an intermediate in the synthesis of bioactive compounds and in the development of polymers.[1] Its molecular structure, featuring both a bulky, nonpolar tert-butyl group and a more polar carbamate and amino functionality, suggests a varied solubility profile across different solvents. The lipophilic nature is enhanced by the tert-butyl group, while the carbamate group introduces polarity and hydrogen bonding capabilities. This duality governs its interaction with various solvents, making a systematic solubility assessment essential for process development, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H22N2O2 | [1] |

| Molecular Weight | 202.29 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | ~0.972 g/cm³ | [1] |

| Boiling Point | ~276.6 °C | [1] |

Qualitative Solubility

Based on its chemical structure and general principles of "like dissolves like," a qualitative prediction of solubility can be made. The presence of the nonpolar tert-butyl group and the alkyl chain suggests solubility in nonpolar and weakly polar solvents. The polar carbamate and amino groups would imply some solubility in more polar solvents. General sources indicate solubility in chloroform, DMSO, and methanol.

Quantitative Solubility Data

Quantitative solubility data for this compound is not widely reported in scientific literature. Therefore, experimental determination is necessary. Table 2 is provided as a template for researchers to record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

| Solvent | Solvent Polarity | Solubility (mg/mL) | Observations |

| Hexanes | Nonpolar | ||

| Toluene | Nonpolar | ||

| Diethyl Ether | Nonpolar | ||

| Dichloromethane | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Isopropanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Methanol | Polar Protic | ||

| Water | Polar Protic | ||

| Dimethylformamide (DMF) | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the quantitative solubility of this compound.

5.1. Materials

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

5.2. Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

5.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial to ensure undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected solvent.

-

Seal the vial and vortex thoroughly to suspend the solid.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for its experimental determination. By following the outlined protocols, researchers can generate precise and reliable solubility data in a variety of common laboratory solvents. This information is invaluable for the effective design of synthetic routes, purification strategies, and formulation development involving this versatile compound.

References

Commercial availability and suppliers of Tert-butyl 4-aminobutyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-aminobutyl(methyl)carbamate, a versatile bifunctional molecule utilized in organic synthesis and drug discovery. This document details its commercial availability, key chemical properties, and outlines its applications, with a focus on its role as a linker and building block in the synthesis of complex molecules.

Core Properties and Specifications

This compound (CAS Number: 144222-23-1) is a carbamate derivative featuring a Boc-protected secondary amine and a terminal primary amine. This structure makes it a valuable intermediate for introducing a 4-aminobutyl(methyl) moiety in a controlled manner. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, allowing for subsequent functionalization of the secondary amine.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 144222-23-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | [6] |

| Molecular Weight | 202.29 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density (Predicted) | 0.972±0.06 g/cm³ | [6] |

| Boiling Point (Predicted) | 276.6±19.0 °C | [6] |

| InChI Key | CIZQQISFIQZTDF-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCCN | [7] |

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity levels offered are ≥95% or ≥97%.

Table 2: Commercial Suppliers and Product Specifications

| Supplier | Purity | Storage Conditions |

| Acmec Biochemical | 95% | 2-8°C, Dark |

| Ambeed | 97% | 2-8°C, Inert atmosphere |

| Amerigo Scientific | 95% | Not specified |

| Arctom Scientific | Not specified | Not specified |

| BLD Pharm | Not specified | 2-8°C, Inert atmosphere |

| Chem-Impex | ≥ 95% (NMR) | 0-8 °C |

| MedChemExpress | 98.72% | 4°C, Protect from light |

| Sigma-Aldrich | 97% | 2-8°C, Inert atmosphere |

| Smolecule | Not specified | Not specified |

Note: This list is not exhaustive and represents a selection of suppliers identified. Researchers should verify current availability and specifications directly with the suppliers.

Applications in Synthesis and Drug Discovery

This compound serves as a crucial building block in various synthetic applications, primarily in the development of pharmaceuticals and complex organic molecules.[7]

PROTAC Linker Synthesis

A significant application of this compound is as a precursor for linkers used in Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The 4-aminobutyl(methyl)carbamate moiety can be incorporated into the linker structure connecting the target protein ligand and the E3 ligase ligand.

Intermediate for Pharmacologically Active Compounds

This carbamate is utilized in the synthesis of various bioactive compounds.[7] It can be used to introduce a C4-spacer, which can be advantageous in modulating the pharmacological properties of a molecule.[7] Its applications extend to the preparation of spermidine analogues and other complex nitrogen-containing scaffolds.[7]

Neurological Research

In the context of neurological research, derivatives of this compound have been investigated for their potential as β-secretase and acetylcholinesterase inhibitors.[7] Such inhibition could play a role in preventing the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease.[7]

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound would logically involve the reaction of a suitable precursor, such as N-methyl-1,4-butanediamine, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction selectively protects the secondary amine, leaving the primary amine free for further reactions.

Caption: General synthetic workflow for this compound.

Boc-Deprotection Protocol

The removal of the Boc protecting group is a standard procedure in organic synthesis to liberate the secondary amine for subsequent reactions. This is typically achieved under acidic conditions.

Caption: General workflow for the Boc-deprotection of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

This technical guide serves as a foundational resource for professionals in the fields of chemical research and drug development. For specific applications and protocols, further investigation into proprietary literature and patents may be necessary.

References

- 1. arctomsci.com [arctomsci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | 144222-23-1 [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. tert-Butyl (4-aminobutyl)(methyl)carbamate | 144222-23-1 [sigmaaldrich.com]

- 6. 144222-23-1[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. Buy this compound | 144222-23-1 [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes: Synthesis of PROTACs Using Tert-butyl 4-aminobutyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][4] The linker is a critical determinant of a PROTAC's efficacy, as its length, flexibility, and chemical makeup directly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[5][6]

Tert-butyl 4-aminobutyl(methyl)carbamate is a versatile bifunctional linker building block used in the synthesis of PROTACs. Its structure features a free primary amine for initial conjugation and a tert-butyloxycarbonyl (Boc)-protected secondary amine. This orthogonal protection scheme allows for a controlled, sequential synthesis, enabling the orderly coupling of the POI-binding ligand and the E3 ligase-recruiting ligand. This document provides detailed protocols and a representative workflow for the incorporation of this compound into PROTACs.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This action facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein by the E3 ligase.[1] This polyubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade the targeted protein, after which the PROTAC is released to engage in another degradation cycle.[1][5]

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following protocols provide a general framework; specific reaction conditions such as solvent, temperature, and reaction time may require optimization for individual ligands.

Protocol 1: First Amide Coupling

This protocol describes the coupling of a ligand containing a carboxylic acid (e.g., POI ligand) to the primary amine of the linker.

Reagents and Materials:

-

Ligand A-COOH (POI or E3 Ligase Ligand)

-

This compound

-

Coupling Agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Amine Base (e.g., DIPEA or Et₃N)

-

Anhydrous Solvent (e.g., DMF or DCM)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress using LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO₃ solution, and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash column chromatography.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to expose the secondary amine for the next coupling reaction.

Reagents and Materials:

-

Boc-protected intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt is often used directly in the next step without further purification.[7]

Protocol 3: Second Amide Coupling

This protocol details the final step, coupling the second ligand (Ligand B) to the newly deprotected secondary amine of the linker.

Reagents and Materials:

-

Amine salt intermediate from Protocol 2

-

Ligand B-COOH (E3 Ligase or POI Ligand)

-

Coupling Agent (e.g., HATU)

-

Amine Base (e.g., DIPEA)

-